
5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is an organofluorine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds have numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl group-containing compounds interact with their targets in a variety of ways, leading to different changes .
Biochemical Pathways
It’s known that trifluoromethyl group-containing compounds can affect various biochemical pathways .
Result of Action
It’s known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is known to interact with various enzymes, proteins, and other biomolecules. It acts as a reactant in the preparation of aminopyridines through amination reactions . The nature of these interactions is largely due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium
Temporal Effects in Laboratory Settings
It is known that symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It is known that the compound can participate in amination reactions , but further information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .
Industrial Production Methods: Industrial production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the functional groups attached to the pyridine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound acts as a halogenated pyridine derivative in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Aminopyridines: Through amination reactions.
Tetramethylbiphenyls: Via regioselective preparation through aerobic oxidative coupling.
Scientific Research Applications
5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is extensively used in scientific research due to its versatile chemical properties:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, fluorine, and trifluoromethyl groups enhances its stability and effectiveness in various applications compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBJELZAIFTMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
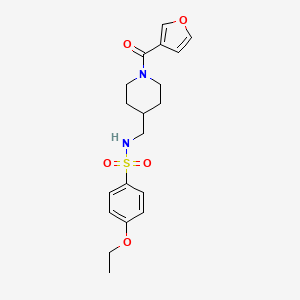

![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)
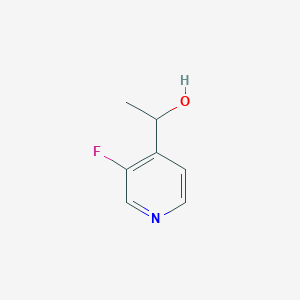


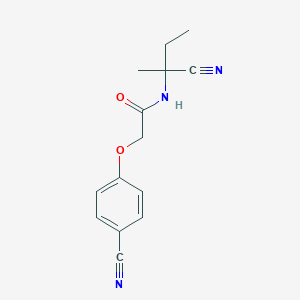
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)
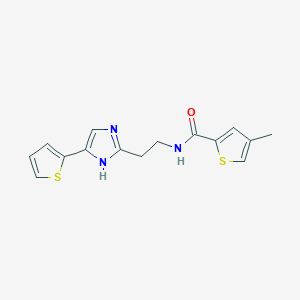
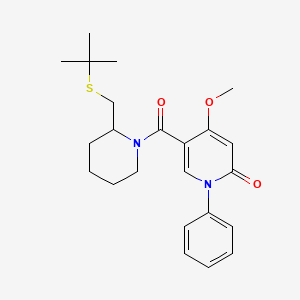
![2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2573820.png)
![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2573826.png)
